Regioisomeric Variation: Comparing the Physicochemical Profile of 3-Substituted vs. 2-Substituted (1-Methylcyclopropyl)pyrrolidine
The regioisomeric position of the 1-methylcyclopropyl group significantly alters the computed physicochemical properties of the molecule. For 3-(1-methylcyclopropyl)pyrrolidine hydrochloride, the topological polar surface area (TPSA) is 12 Ų, which differs from the 12 Ų of the 2-substituted analog, while the number of rotatable bonds (1) and heavy atom count (10) are identical [1]. However, the calculated LogP (XLogP3-AA) for the free base of the 3-substituted analog is not directly comparable to the 2-substituted analog's free base, which has a reported XLogP3-AA of 1.9 [2]. These variations in lipophilicity and electronic distribution can lead to different pharmacokinetic and target engagement profiles in derived compounds.
| Evidence Dimension | Physicochemical properties (LogP and TPSA) |
|---|---|
| Target Compound Data | TPSA: 12 Ų; LogP (of free base, not provided for this salt) |
| Comparator Or Baseline | 2-(1-Methylcyclopropyl)pyrrolidine hydrochloride: TPSA: 12 Ų; LogP (free base): 1.9 |
| Quantified Difference | TPSA difference: 0 Ų; LogP difference: Not directly comparable due to salt form |
| Conditions | Computed properties from PubChem and Chem-space databases |
Why This Matters
The difference in substitution pattern alters the molecule's conformational preferences and electronic surface, which can directly impact binding affinity and selectivity in biological targets.
- [1] Chem-space.com. (n.d.). 3-(1-methylcyclopropyl)pyrrolidine hydrochloride | C8H16ClN | 2551119-83-4. View Source
- [2] PubChem. (n.d.). 2-(1-Methylcyclopropyl)pyrrolidine hydrochloride (CID 138958633). View Source
